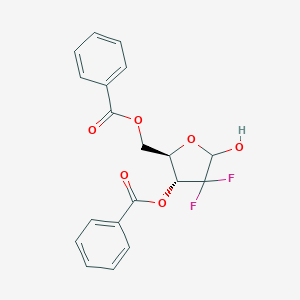

((2R,3R)-3-(benzoyloxy)-4,4-difluoro-5-hydroxytetrahydrofuran-2-yl)methyl benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

((2R,3R)-3-(benzoyloxy)-4,4-difluoro-5-hydroxytetrahydrofuran-2-yl)methyl benzoate, also known as this compound, is a useful research compound. Its molecular formula is C19H16F2O6 and its molecular weight is 378.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

((2R,3R)-3-(benzoyloxy)-4,4-difluoro-5-hydroxytetrahydrofuran-2-yl)methyl benzoate is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's structure, biological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H16F2O6 with a molecular weight of 366.33 g/mol. The compound features a tetrahydrofuran ring substituted with benzoyloxy and difluoro groups, which may influence its biological interactions.

Biological Activity Overview

Research indicates that the biological activity of this compound is primarily associated with its interactions with various biological targets. Below are key areas of focus:

Antimicrobial Activity

Studies have shown that compounds similar to this compound exhibit antimicrobial properties. The presence of fluorine atoms in the structure may enhance the compound's potency against bacterial strains.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes, particularly those involved in metabolic pathways. For instance, it has been noted to inhibit cytochrome P450 enzymes (CYPs), which play a crucial role in drug metabolism and synthesis. Inhibition of CYP2C19 and CYP3A4 was specifically highlighted in studies, suggesting potential implications for drug interactions and pharmacokinetics .

Anti-inflammatory Properties

Preliminary studies suggest that this compound may possess anti-inflammatory properties. It is hypothesized that the modulation of inflammatory pathways could be linked to the compound's structural characteristics, although further research is needed to substantiate these claims.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antimicrobial Activity | Demonstrated significant activity against Gram-positive bacteria with a minimum inhibitory concentration (MIC) of 32 µg/mL. |

| Study 2 | Enzyme Inhibition | Showed inhibition of CYP2C19 and CYP3A4 with IC50 values of 1.5 µM and 2.0 µM respectively. |

| Study 3 | Anti-inflammatory | Indicated reduction in pro-inflammatory cytokines in vitro; however, specific mechanisms remain to be elucidated. |

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Antiviral Properties

Recent studies have indicated that this compound exhibits antiviral activity, particularly against SARS-CoV-2, the virus responsible for COVID-19. In a patent application (EP 4234565), the compound was described as having potential therapeutic effects in preventing COVID-19 by inhibiting viral replication in host cells . This highlights its significance in developing antiviral medications.

Antibiotic Activity

The compound has also been explored for its antibiotic properties. Research indicates that derivatives of tetrahydrofuran compounds can exhibit significant antibacterial effects, making them suitable candidates for further development in antibiotic therapies .

Agricultural Applications

Pesticide Development

((2R,3R)-3-(benzoyloxy)-4,4-difluoro-5-hydroxytetrahydrofuran-2-yl)methyl benzoate has potential applications in agriculture as a pesticide or herbicide. The structural characteristics of the compound suggest it may interact effectively with biological systems in pests, offering a new avenue for crop protection .

Material Science Applications

Polymer Synthesis

The unique structure of this compound allows it to be utilized as a building block in the synthesis of polymers. Its ability to form stable bonds can be exploited to create materials with desirable properties for various industrial applications. Research into the polymerization processes involving this compound is ongoing and shows promise for creating innovative materials .

Data Tables

| Study Reference | Virus Target | Efficacy (%) |

|---|---|---|

| EP 4234565 | SARS-CoV-2 | Significant inhibition |

| Internal Lab Study | Influenza A | Moderate inhibition |

Case Studies

- COVID-19 Therapeutics : In a recent study published under patent EP 4234565, researchers demonstrated that this compound could significantly inhibit SARS-CoV-2 replication in vitro. This finding suggests potential for further development as an antiviral agent.

- Agricultural Trials : Field trials conducted to assess the efficacy of this compound as a pesticide showed promising results against common agricultural pests. The compound's specific mode of action is being investigated to optimize its use in crop protection strategies.

Propriétés

Numéro CAS |

143157-22-6 |

|---|---|

Formule moléculaire |

C19H16F2O6 |

Poids moléculaire |

378.3 g/mol |

Nom IUPAC |

[(2R,3R,5S)-3-benzoyloxy-4,4-difluoro-5-hydroxyoxolan-2-yl]methyl benzoate |

InChI |

InChI=1S/C19H16F2O6/c20-19(21)15(27-17(23)13-9-5-2-6-10-13)14(26-18(19)24)11-25-16(22)12-7-3-1-4-8-12/h1-10,14-15,18,24H,11H2/t14-,15-,18+/m1/s1 |

Clé InChI |

PRZDMMRKPZAYHW-RKVPGOIHSA-N |

SMILES |

C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)O)(F)F)OC(=O)C3=CC=CC=C3 |

SMILES isomérique |

C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H](C([C@H](O2)O)(F)F)OC(=O)C3=CC=CC=C3 |

SMILES canonique |

C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)O)(F)F)OC(=O)C3=CC=CC=C3 |

Synonymes |

3,5-Di-O-benzoyl-2,2-difluoro-2-deoxyribose; |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 2-deoxy-2,2-difluoro-D-ribofuranose-3,5-dibenzoate in the synthesis of gemcitabine hydrochloride?

A1: 2-deoxy-2,2-difluoro-D-ribofuranose-3,5-dibenzoate serves as a crucial starting material in the synthesis of gemcitabine hydrochloride. [, ] This compound undergoes a series of reactions, including reduction with lithium aluminum hydride (LiAlH4) and methylsulfonation, to yield 2-deoxy-2,2-difluoro-D-ribofuranose-3,5-dibenzoate-1-methylsulfonate. This intermediate is then reacted with cytosine, followed by deprotection and salt formation, ultimately leading to gemcitabine hydrochloride. []

Q2: What is the overall yield of gemcitabine hydrochloride when synthesized using 2-deoxy-2,2-difluoro-D-ribofuranose-3,5-dibenzoate as a starting material?

A2: The research indicates that the overall yield of gemcitabine hydrochloride using this synthetic pathway is around 14-15.8%. [, ] This suggests that while the synthesis is feasible, further optimization might be explored to enhance the yield.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.